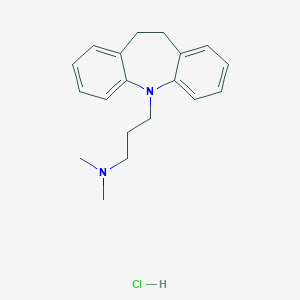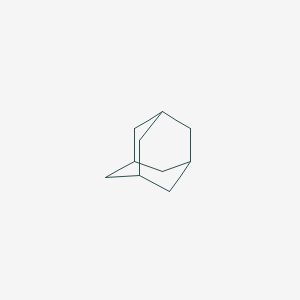
Adamantane
Descripción general
Descripción
Adamantane is an organic compound with a formula C10H16. It is the fusion of three cyclohexane rings, making the molecule both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal, which led to the name adamantane, derived from the Greek adamantinos (relating to steel or diamond) . It is a white solid with a camphor-like odor and is the simplest diamondoid .
Molecular Structure Analysis
Adamantane molecules consist of three cyclohexane rings arranged in the “armchair” configuration . The molecule is unique in that it is both rigid and virtually stress-free .
Chemical Reactions Analysis
Adamantane has been found to undergo an ultrafast internal conversion to the ground (doublet) state after excitation with near-infrared–ultraviolet photons. This can be followed by a fast fragmentation, predominantly H loss . Additionally, adamantane derivatives have been found to be highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
Adamantane is a colorless, crystalline compound with a camphor-like odor . It has a molar mass of 136.238 g·mol−1, a density of 1.07 g/cm3 at 25 °C, and a melting point of 270 °C . It is poorly soluble in water but soluble in hydrocarbons .
Aplicaciones Científicas De Investigación
1. Medicinal Chemistry
Adamantane derivatives play a crucial role in medicinal chemistry, enhancing drug properties like absorption, distribution, metabolism, excretion (ADME), and hydrophobic effects. They are also significant in ion channel research and as a rigid scaffold for new drug design (Lamoureux & Artavia, 2010).
2. Clinical Applications
Adamantane is the backbone of several compounds used in various clinical applications, from systemic to topical therapies. The compounds include amantadine, memantine, rimantadine, tromantadine, adapalene, saxagliptin, and vildagliptin, treating a wide spectrum of indications such as antivirals, antidiabetics, Alzheimer's, and Parkinson's disease (Spilovska et al., 2016).
3. Drug Delivery Systems
Adamantane is widely applied in drug delivery systems and surface recognition studies, with promising applications in targeted drug delivery and surface recognition. This involves the use of liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives (Štimac et al., 2017).
4. Porous Materials and Catalysis
Functionalized adamantane derivatives are used in synthetic strategies for creating porous supramolecular structures and nanomaterials. These materials are used in heterogeneous catalysis, energy conversion, gas separation, and storage (Nasrallah & Hierso, 2019).
5. Interaction with Lipid Bilayers
Adamantanes interact with lipid bilayers, important for understanding their mechanism of action in treating diseases like influenza A and Parkinson's. Molecular dynamics simulations provide insights into these interactions, crucial for drug delivery applications (Chew, Guy, & Biggin, 2008).
6. Synthesis and Functionalization
The synthesis and functionalization of adamantane derivatives, including processes occurring via C-H bond activation, are essential in medicinal and material chemistry. This includes creating functional derivatives of adamantane without changing its carbon skeleton (Bagrii & Karaulova, 1993).
7. Glass-Forming Organic Materials
Adamantane is used in the synthesis of liquid crystalline and amorphous molecular systems for vitrification applications. Its structure influences the thermal properties of these materials (Chen et al., 1995).
8. Adamantane-Based Scaffolds
Multifunctional adamantane derivatives serve as scaffolds for bioactive peptides in biomedical applications. Their unique structure allows for poly-functional derivatives with various biological activities (Grillaud & Bianco, 2015).
9. Surface Chemical Reactions
Adamantane's reactivity under synchrotron radiation is explored for surface chemical reactions, demonstrating significant bond breaking and formation of SiC, along with the creation of adamantyl radicals (Rosenberg, Frigo, & Simons, 1994).
Mecanismo De Acción
Target of Action
Adamantane primarily targets the Camphor 5-monooxygenase . This enzyme is found in organisms like Pseudomonas putida . Additionally, adamantane derivatives have been shown to target mannose receptors present on the cell surface of different immunocompetent cells such as macrophages and dendritic cells .
Mode of Action
Adamantane interacts with its target, the Camphor 5-monooxygenase, by undergoing hydroxylation . This interaction leads to the transformation of adamantane into a number of metabolites . In the context of drug delivery systems, adamantane acts as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery and surface recognition .
Biochemical Pathways
The biochemical pathway of adamantane involves the oxidation of adamantane by enzymes responsible for the initial steps of camphor catabolism: camphor 5-monooxygenase and camphor 1,2-monooxygenase . These reactions lead to the formation of 5-hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one, respectively . Further conversion of these compounds to hydroxylactone are mediated by both camphor 1,2-monooxygenase and camphor 5-monooxygenase .
Pharmacokinetics
The introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity, which can improve their pharmacological properties .
Result of Action
The molecular and cellular effects of adamantane’s action are diverse, depending on the specific derivative and its application. For instance, adamantane derivatives have been shown to influence the biofilm formation of certain bacteria, and their antimicrobial activity may be attributed to membranotropic activity . In the context of drug delivery systems, adamantane can enhance targeted drug delivery and surface recognition .
Action Environment
The action, efficacy, and stability of adamantane can be influenced by various environmental factors. It’s worth noting that the introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity , which could potentially influence its interaction with the biological environment.
Safety and Hazards
Direcciones Futuras
Adamantane has promising applications in the field of targeted drug delivery and surface recognition . It is also being explored for potential repurposing for COVID-19 treatment . The unique structural and chemical properties of adamantane provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery .
Propiedades
IUPAC Name |
adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022017 | |
| Record name | Adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Adamantane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19552 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Adamantane | |
CAS RN |
281-23-2 | |
| Record name | Adamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=281-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADAMANTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[3.3.1.13,7]decane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Adamantane is a highly symmetrical, lipophilic molecule.
- Spectroscopic Data:
- 1H NMR: Shows characteristic signals for the different proton environments within the adamantane cage. []
- 13C NMR: Exhibits distinct peaks corresponding to the unique carbon atoms in the adamantane structure. [, ]
- IR Spectroscopy: Displays absorption bands associated with the stretching and bending vibrations of C-H and C-C bonds present in the molecule. []
A: Adamantane's rigid, cage-like structure confers exceptional thermal stability. [] This characteristic has led to its incorporation into polymers to enhance their thermal properties. For instance, incorporating adamantane units into fluoroalkanoyl peroxide-derived oligomers resulted in enhanced thermal stability compared to their non-adamantane counterparts. [] This stability makes adamantane derivatives attractive for various applications, including high-temperature materials and coatings.
A: While adamantane itself is not typically used as a catalyst, its unique structure and the ability to introduce various functional groups make it a versatile building block for designing catalysts. For instance, researchers have explored the catalytic activity of molybdenum-containing polyoxometalate and adamantane hybrid compounds. [] These hybrid molecules show promise in various catalytic applications due to the combined properties of the polyoxometalate and adamantane moieties.
ANone: Computational methods play a crucial role in understanding adamantane's interactions with biological targets and designing novel derivatives.
- Docking simulations: Used to predict the binding modes and affinities of adamantane derivatives to enzymes like dengue virus mRNA cap methyltransferase (NS5MTaseDV). [] These simulations guide the development of more potent and selective inhibitors.
- Molecular dynamics (MD) simulations: Employ MD simulations to investigate the dynamic behavior of adamantane derivatives in complex with their targets. [] These simulations provide insights into the stability of the interactions and the conformational changes induced upon binding.
- Quantitative Structure-Activity Relationship (QSAR) models: Develop QSAR models to correlate the structural features of adamantane derivatives with their biological activities. [, ] These models are invaluable for predicting the potency and selectivity of new compounds before synthesis.
ANone: The SAR of adamantane derivatives is well-studied, especially in the context of antiviral and NMDA receptor antagonist activity.
- Influenza A M2 inhibitors: Small changes in the adamantane framework, such as the introduction of methyl groups, can significantly impact the antiviral activity and resistance profile. [, ]
- NMDA receptor antagonists: The nature and position of substituents on the adamantane cage influence their binding affinity and selectivity for the NMDA receptor. [, ] For example, memantine's 3,5-dimethyl substitution contributes to its favorable pharmacological profile.
A: While specific SHE regulations for adamantane are not detailed in the provided research, researchers and manufacturers must adhere to relevant chemical safety guidelines and regulations during its synthesis, handling, and disposal. []
A: * In vitro: Adamantane derivatives have demonstrated efficacy against influenza A virus and as NMDA receptor antagonists in cell-based assays. [, , ] * In vivo: Animal models have been instrumental in evaluating the efficacy and safety of adamantane-based drugs. For example, studies have investigated the effects of adamantane derivatives in rodent models of cerebral ischemia. []
A: Resistance to adamantane-based antivirals, primarily due to mutations in the influenza A virus M2 protein, is a significant clinical challenge. [, , ] Cross-resistance among different adamantane derivatives is also common due to their similar mechanism of action. []
A: While generally considered well-tolerated, certain adamantane derivatives can elicit adverse effects. For instance, some adamantanes used as antiviral agents have been associated with central nervous system side effects. [] Thorough toxicological evaluations are essential during drug development to assess potential risks.
A: Researchers continually explore innovative drug delivery approaches to enhance the targeting and efficacy of drugs, including those based on adamantane. [, ]
A: Research on biomarkers that can predict the efficacy of adamantane-based treatments or monitor treatment response is an active area of investigation. [, ]
ANone: Various analytical techniques are employed to characterize and quantify adamantane and its derivatives.
- NMR spectroscopy: Widely used to determine the structure and purity of synthesized compounds. [, ]
- Chromatographic techniques (GC-MS, HPLC): Employed for the separation and identification of adamantane derivatives in complex mixtures. [, ]
- Mass spectrometry: Used for determining the molecular weight and structural information. [, ]
A: Research on the environmental fate and effects of adamantane and its derivatives is crucial to understanding their potential impact. [, ] Developing environmentally friendly synthesis routes and degradation pathways is essential to minimize any negative ecological consequences.
A: Adamantane, being highly lipophilic, exhibits poor solubility in aqueous media. [, ] This property can influence its bioavailability and formulation. Researchers are exploring strategies to enhance its solubility, such as synthesizing derivatives with polar substituents.
A: Analytical methods used in adamantane research undergo rigorous validation to ensure accuracy, precision, and specificity. []
A: Stringent quality control measures are crucial throughout the development, manufacturing, and distribution of adamantane-containing products to ensure their safety and efficacy. []
A: Understanding the potential immunogenicity of adamantane derivatives is vital, especially for those intended for therapeutic use. [] Researchers are investigating strategies to minimize potential immune responses.
A: Drug transporters play a critical role in the absorption, distribution, and elimination of drugs. [] Studying the interactions between adamantane derivatives and these transporters can help optimize drug delivery and efficacy.
A: The potential for adamantane derivatives to interact with drug-metabolizing enzymes like cytochrome P450s is an important consideration during drug development. [] Understanding and mitigating these interactions can prevent potential drug-drug interactions and improve treatment outcomes.
A: Adamantane's biocompatibility is a crucial factor for its use in biomedical applications. [] Research on its biodegradability is essential for assessing its long-term safety and environmental impact.
A: Researchers continually seek alternatives to address the limitations of existing drugs, including those based on adamantane. [] Evaluating the performance, cost, and environmental impact of these alternatives is crucial for identifying the most suitable options.
A: Implementing sustainable practices for adamantane synthesis, use, and disposal is crucial. [] This includes developing efficient recycling methods and environmentally responsible waste management strategies.
A: Access to advanced research infrastructure and resources, including computational tools, databases, and specialized equipment, is essential for driving innovation in the field of adamantane research. []
A: Adamantane has a rich history in chemistry and medicinal chemistry. [, , , ] Recognizing the milestones and contributions of researchers in the field provides valuable context for future endeavors.
A: Adamantane's unique properties lend themselves to diverse applications, fostering collaborations among chemists, biologists, material scientists, and other disciplines. [] This interdisciplinary approach is crucial for unlocking new possibilities and advancing the field.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


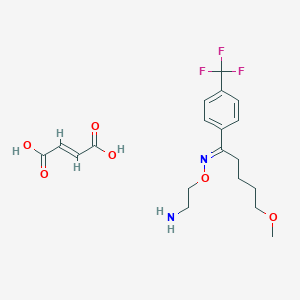

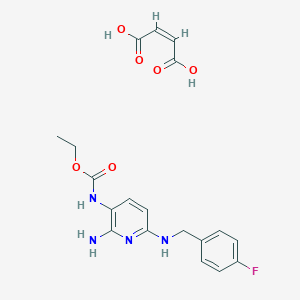
![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)


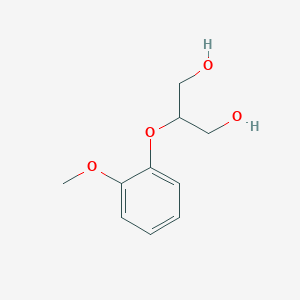
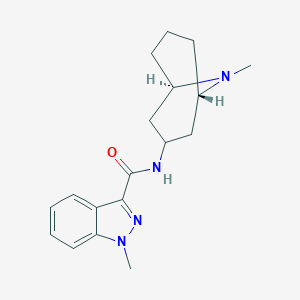


![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)


